4-[(1-Adamantylcarbonyl)amino]butanoic acid
Description
4-[(1-Adamantylcarbonyl)amino]butanoic acid is a synthetic organic compound featuring a unique hybrid structure combining adamantane, a rigid diamondoid hydrocarbon, with a butanoic acid backbone. The adamantane moiety is linked via a carbonyl-amino (-CONH-) group to the fourth carbon of the butanoic acid chain. This structural design enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in drug design targeting neurological or inflammatory pathways.
Properties
IUPAC Name |
4-(adamantane-1-carbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-13(18)2-1-3-16-14(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQXORHKKDWVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364872 | |
| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35091-21-5 | |
| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of 2-Pyrrolidone
4-Aminobutanoic acid is most efficiently synthesized via the hydrolysis of 2-pyrrolidone, a five-membered lactam. Under acidic or basic conditions, the lactam ring opens to yield GABA. For example, refluxing 2-pyrrolidone with 6 M hydrochloric acid at 110°C for 24 hours achieves near-quantitative conversion. Alternatively, alkaline hydrolysis using sodium hydroxide (20% w/v) at 80°C for 12 hours produces the sodium salt of GABA, which is acidified to isolate the free amino acid.
Enzymatic Decarboxylation of Glutamic Acid
Biocatalytic routes employ glutamate decarboxylase to convert L-glutamic acid into GABA. This method, conducted in aqueous buffers at pH 4.8 and 37°C, avoids racemization and achieves yields exceeding 90%. However, substrate specificity limits its applicability to large-scale synthetic campaigns.
Activation of 1-Adamantanecarboxylic Acid
Synthesis of 1-Adamantanecarbonyl Chloride
1-Adamantanecarboxylic acid is activated via treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. A representative protocol involves refluxing 10 mmol of 1-adamantanecarboxylic acid with 15 mmol SOCl₂ in anhydrous dichloromethane (DCM) for 4 hours. Excess reagent is removed under reduced pressure, yielding the acid chloride as a white crystalline solid (95–98% purity by NMR).
Table 1: Optimization of Acid Chloride Synthesis
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | 80 | 4 | 97 | 98 |
| (COCl)₂/DMF | 25 | 12 | 92 | 95 |
Coupling Strategies for Amide Bond Formation
Schotten-Baumann Reaction
The classic Schotten-Baumann method involves reacting 4-aminobutanoic acid with 1-adamantanecarbonyl chloride in a biphasic system (water/DCM) with sodium bicarbonate as a base. A typical procedure uses equimolar substrates (10 mmol each) stirred at 0°C for 2 hours, followed by extraction and purification via recrystallization (ethanol/water). Yields range from 65–75%, with minor impurities attributed to partial hydrolysis of the acid chloride.
Carbodiimide-Mediated Coupling
Modern peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhance efficiency. Dissolving GABA (10 mmol) and 1-adamantanecarbonyl chloride (10 mmol) in DMF with EDC (12 mmol) and HOBt (10 mmol) at 0°C for 1 hour, followed by stirring at 25°C for 24 hours, achieves 85–90% conversion. The product is isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1).
Table 2: Comparison of Coupling Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | DCM/H₂O | NaHCO₃ | 72 | 88 |
| EDC/HOBt | DMF | EDC, HOBt | 89 | 95 |
Continuous-Flow Synthesis Adaptations
Microreactor-Based Amidation
Adapting flow chemistry protocols from enantioselective syntheses, a microreactor system (0.131 mL volume) packed with molecular sieves facilitates rapid amidation. A solution of GABA (40 mM) and 1-adamantanecarbonyl chloride (40 mM) in DCM is pumped at 0.2 mL/min under 20 bar H₂ pressure at 80°C. Residence times of 39 seconds achieve 95% conversion, with productivity reaching 4.3 mmol·h⁻¹·mmol⁻¹ catalyst.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR (500 MHz, DMSO- d 6) of the final product exhibits characteristic signals: δ 1.71 (6H, s, adamantane-H), 2.01 (3H, s, adamantane-H), 2.35 (2H, t, J = 7.2 Hz, CH₂COOH), 3.25 (2H, q, J = 6.8 Hz, CH₂NH), 8.12 (1H, t, J = 5.6 Hz, NH).
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 293.2 [M + H]⁺, consistent with the theoretical molecular weight of 292.4 g/mol.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
4-[(1-Adamantylcarbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction . Major products formed from these reactions include derivatives of the original compound with modified functional groups .
Scientific Research Applications
4-[(1-Adamantylcarbonyl)amino]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1-Adamantylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and facilitates its binding to target molecules . This interaction can modulate various biochemical pathways, leading to the desired effects in research and potential therapeutic applications .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: Hypothetically $ C{14}H{21}NO{3} $ (calculated based on adamantane ($ C{10}H{15} $), carbonyl-amino ($ CONH $), and butanoic acid ($ C{4}H{7}O{2} $)).
- Functional Groups : Carboxylic acid (-COOH), amide (-CONH-), and adamantyl cage.
Comparison with Similar Compounds
Structural Analogs
4-(1-Adamantyl)butanoic Acid (C₁₄H₂₂O₂)
2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic Acid (C₁₇H₂₇NO₃)
4-((tert-Butoxycarbonyl)amino)butanoic Acid (C₉H₁₇NO₄)
- Molecular Weight : ~203.24 g/mol.
- Key Differences : Uses a tert-butoxycarbonyl (Boc) protecting group instead of adamantylcarbonyl.
- Applications : Common in peptide synthesis as a temporary amine protector.
Pharmacological Analogs
Bendamustine Hydrochloride (C₁₆H₂₃N₃O₄)
- Molecular Weight : 321.38 g/mol.
- Key Differences : Contains a benzimidazole ring and hydroxyethyl groups.
Comparative Data Table
Research Findings and Implications
- Adamantane Derivatives: The adamantyl group enhances metabolic stability but reduces aqueous solubility. For example, 4-(1-adamantyl)butanoic acid has a logP of ~3.5 (predicted), suggesting moderate lipophilicity.
- Amide Linkage : The -CONH- group in the target compound may improve binding to proteolytic enzymes or receptors compared to ether-linked analogs.
- Bendamustine Comparison : Unlike bendamustine, the target compound lacks cytotoxic alkylating groups, implying a different mechanism of action.
Notes
- Structural analogs highlight trade-offs between stability, solubility, and bioactivity.
Biological Activity
4-[(1-Adamantylcarbonyl)amino]butanoic acid, with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry and proteomics.
Synthesis
The synthesis of this compound typically involves the reaction of 1-adamantylcarbonyl chloride with butanoic acid in the presence of a base such as triethylamine. This reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, enhancing the compound's stability and facilitating its binding to proteins. This compound has been investigated for its potential role in drug delivery systems due to its favorable pharmacokinetic properties.
Research Findings
Recent studies have highlighted several key biological activities:
- Antimicrobial Properties : Preliminary investigations suggest that compounds with adamantyl groups exhibit antimicrobial activity, potentially making them candidates for developing new antibiotics .
- Proteomics Applications : In proteomics research, this compound is utilized to study protein interactions and functions, particularly in identifying binding partners and elucidating signaling pathways.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of adamantyl derivatives, including this compound, demonstrated significant inhibition against various bacterial strains. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent.
Case Study 2: Drug Delivery Applications
Research focused on the use of adamantane derivatives in drug delivery systems revealed that this compound could enhance the solubility and bioavailability of poorly soluble drugs. This property was attributed to the unique structural characteristics of the adamantane moiety, which aids in cellular uptake.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Adamantane moiety enhances stability | Antimicrobial, proteomics |
| 4-[(1-Adamantylcarbonyl)amino]pentanoic acid | Longer alkyl chain may affect reactivity | Similar antimicrobial properties |
| 4-[(1-Adamantylcarbonyl)amino]hexanoic acid | Even longer alkyl chain | Potentially different applications |
Q & A
Q. What are the established synthetic routes for 4-[(1-Adamantylcarbonyl)amino]butanoic acid, and what are their key reaction conditions?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 1-adamantanecarboxylic acid derivatives and 4-aminobutanoic acid. A common approach involves activating the adamantane carbonyl group using reagents like carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) to form an acyl chloride intermediate. This intermediate is then reacted with 4-aminobutanoic acid under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane or DMF). Purification is achieved via column chromatography or recrystallization . Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | CDI or SOCl₂ | DCM | 0–25°C | 60–75 |
| Coupling | 4-Aminobutanoic acid, TEA | DMF | 25–40°C | 50–65 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Adamantane protons appear as sharp singlets (δ 1.6–2.2 ppm). The butanoic acid backbone shows resonances for the α-CH₂ (δ 2.3–2.5 ppm) and β-CH₂ (δ 1.8–2.0 ppm). The amide NH is typically observed at δ 6.5–7.0 ppm (exchangeable in D₂O).
- ¹³C NMR : The adamantyl carbonyl carbon resonates at δ 175–178 ppm, while the carboxylic acid carbon appears at δ 170–172 ppm .
Infrared (IR) Spectroscopy :
Key peaks include the amide C=O stretch (1650–1680 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹, broad) .
Q. What are the primary biological targets or applications of this compound in preclinical research?
- Methodological Answer : The adamantane moiety enhances metabolic stability and blood-brain barrier penetration, making the compound a candidate for neurological studies. It is investigated as a GABA (γ-aminobutyric acid) analogue due to structural similarities, targeting GABA receptors or transporters in synaptic signaling modulation .
Advanced Research Questions
Q. How can researchers address low aqueous solubility during in vitro assays?
- Methodological Answer : Solubility challenges arise from the hydrophobic adamantane group. Strategies include:
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization.
- pH Adjustment : Ionize the carboxylic acid group by preparing sodium/potassium salts at pH > 7.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Example Protocol :
Dissolve 10 mg compound in 1 mL DMSO, then dilute with PBS (pH 7.4) to 0.5% DMSO. Centrifuge (10,000 rpm, 10 min) to remove precipitates .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may stem from impurity profiles, assay conditions, or cell line variability.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Assay Standardization : Include positive controls (e.g., GABA for receptor binding assays) and replicate experiments across multiple cell lines (e.g., HEK293 vs. primary neurons).
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out metabolite interference .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : The adamantane group’s rigidity and carboxylic acid’s polarity create competing crystallization drivers.
- Solvent Screening : Test mixed solvents (e.g., ethanol/water, acetone/hexane) to balance polarity.
- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours promotes nucleation.
- Co-crystallization : Add small molecules (e.g., urea) to modify crystal packing .
Reported Crystal Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R Factor | 0.056 |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å, c = 14.8 Å |
Data Contradictions and Resolution
- Biological Activity : Some studies report IC₅₀ values for GABA receptor binding in the nM range, while others show µM affinity. This may reflect differences in receptor subtypes (e.g., GABA-A vs. GABA-B) or assay temperatures (4°C vs. 37°C) .
- Synthetic Yields : Yields vary from 50–75% due to adamantane’s steric hindrance during coupling. Microwave-assisted synthesis (60°C, 30 min) improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
